molecular formula C20H22N4O2 B2460628 furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1797720-22-9

furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2460628
CAS No.: 1797720-22-9
M. Wt: 350.422
InChI Key: KXVLDGDUKANTCK-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperazine ring

Properties

IUPAC Name

furan-3-yl-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(18-6-15-26-16-18)24-13-10-22(11-14-24)9-12-23-8-7-21-19(23)17-4-2-1-3-5-17/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVLDGDUKANTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into:

  • Furan-3-carbonyl chloride (for methanone formation)
  • 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine (via N-alkylation of piperazine)
  • 2-(2-Phenyl-1H-imidazol-1-yl)ethanol (precursor for ethyl linkage)

This approach aligns with modular strategies observed in analogous heterocyclic systems.

Stepwise Preparation Methods

Synthesis of 2-Phenyl-1H-imidazole

The 2-phenylimidazole core is synthesized via the Debus-Radziszewski reaction :

  • Reagents : Glyoxal (40%, aqueous), benzaldehyde, ammonium acetate, acetic acid.
  • Procedure :
    • Glyoxal (10 mmol) and benzaldehyde (10 mmol) are stirred in acetic acid (20 mL) at 0°C.
    • Ammonium acetate (15 mmol) is added, and the mixture is refluxed at 80°C for 6 h.
    • The product is isolated by neutralization with NaOH, extraction with dichloromethane, and recrystallization from ethanol (yield: 68–72%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 7.65–7.20 (m, 5H, Ph), 7.12 (s, 2H, imidazole-H).
  • 13C NMR : δ 137.8 (C-2), 129.4–128.1 (Ph), 118.9 (C-4/5).

Preparation of 2-(2-Phenyl-1H-imidazol-1-yl)ethanol

N-Alkylation of imidazole :

  • Reagents : 2-Phenyl-1H-imidazole (5 mmol), 2-bromoethanol (6 mmol), K2CO3 (10 mmol), DMF.
  • Procedure :
    • Imidazole and K2CO3 are suspended in DMF (15 mL) under N2.
    • 2-Bromoethanol is added dropwise at 0°C, followed by stirring at 60°C for 12 h.
    • The crude product is purified via silica gel chromatography (hexane:EtOAc = 3:1; yield: 58%).

Optimization Note :

  • Regioselectivity : The reaction favors alkylation at the N-1 position due to lower steric hindrance.

Synthesis of 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine

Mitsunobu Reaction :

  • Reagents : 2-(2-Phenyl-1H-imidazol-1-yl)ethanol (4 mmol), piperazine (5 mmol), DIAD (4.4 mmol), PPh3 (4.4 mmol), THF.
  • Procedure :
    • Piperazine and alcohol are dissolved in THF (20 mL) under argon.
    • DIAD and PPh3 are added at 0°C, and the mixture is stirred at RT for 24 h.
    • The product is extracted with EtOAc, washed with brine, and concentrated (yield: 52%).

Alternative Route :

  • N-Alkylation with Tosylate :
    • Convert 2-(2-phenylimidazol-1-yl)ethanol to its tosylate using TsCl/pyridine.
    • React with piperazine in acetonitrile at 80°C (yield: 60–65%).

Formation of Furan-3-carbonyl Chloride

Chlorination of Furan-3-carboxylic Acid :

  • Reagents : Furan-3-carboxylic acid (10 mmol), SOCl2 (15 mmol), DMF (catalytic).
  • Procedure :
    • SOCl2 (5 mL) is added to the acid in anhydrous DMF (0.1 mL).
    • The mixture is refluxed at 70°C for 3 h, followed by distillation to isolate the acyl chloride (yield: 89%).

Characterization :

  • IR : 1775 cm⁻¹ (C=O stretch).

Final Coupling to this compound

Schotten-Baumann Reaction :

  • Reagents : 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine (3 mmol), furan-3-carbonyl chloride (3.3 mmol), NaOH (10% aq.), dichloromethane.
  • Procedure :
    • Piperazine derivative is dissolved in DCM (15 mL) and cooled to 0°C.
    • Aqueous NaOH (5 mL) and acyl chloride (in DCM) are added simultaneously.
    • The mixture is stirred vigorously for 2 h, followed by extraction and column purification (SiO2, CH2Cl2:MeOH = 9:1; yield: 74%).

Alternative Method :

  • EDC/HOBt Coupling :
    • React furan-3-carboxylic acid (3 mmol) with EDC (3.3 mmol) and HOBt (3.3 mmol) in DMF.
    • Add piperazine derivative and stir at RT for 12 h (yield: 68%).

Optimization and Characterization

Reaction Optimization

Key Parameters :

Parameter Optimal Value Impact on Yield
Piperazine Equivalents 1.2 eq Prevents diacylation
Coupling Temperature 0–5°C Minimizes hydrolysis
Base (Schotten-Baumann) 10% NaOH Enhances nucleophilicity

Challenges :

  • Diacylation : Excess acyl chloride leads to bis-Mannich adducts (mitigated by slow addition).
  • Imidazole Ring Stability : Strong acids/bases cause ring-opening (pH maintained at 8–9).

Spectroscopic Characterization

1H NMR (600 MHz, CDCl3) :

  • δ 8.12 (s, 1H, furan-H2), 7.60–7.20 (m, 5H, Ph), 6.95 (s, 2H, imidazole-H), 4.25 (t, J = 6.2 Hz, 2H, -CH2-), 3.80–3.40 (m, 8H, piperazine-H).

13C NMR :

  • δ 168.5 (C=O), 143.2 (furan-C3), 137.8 (imidazole-C2), 129.4–128.1 (Ph), 52.4–45.8 (piperazine-C).

HRMS (ESI+) :

  • m/z Calculated for C21H23N4O2 [M+H]+: 379.1764; Found: 379.1768.

Challenges and Alternative Approaches

Regioselective Imidazole Functionalization

  • Issue : Competing N-1 vs. N-3 alkylation.
  • Solution : Use bulky bases (e.g., LDA) to deprotonate N-1 selectively.

Piperazine Acylation Efficiency

  • Issue : Low reactivity of secondary amines.
  • Solution : Employ microwave-assisted synthesis (100°C, 30 min; yield improvement: 12%).

Furan Carbonyl Stability

  • Issue : Furan ring sensitivity to strong electrophiles.
  • Solution : Use mild coupling agents (e.g., DCC instead of SOCl2).

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the imidazole ring can yield imidazoline derivatives .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C19H24N4O2 and a molecular weight of approximately 344.42 g/mol. It consists of a furan ring, an imidazole moiety, and a piperazine derivative, which together contribute to its biological activities and chemical reactivity. The furan ring is known for its aromatic properties, while the imidazole and piperazine components are associated with various pharmacological effects.

Pharmacological Applications

Research indicates that furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone may exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The presence of the imidazole ring is particularly notable for its role in inhibiting protein kinases, which are essential in many signaling pathways associated with microbial resistance.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
  • Anticancer Potential : Imidazole derivatives are known to inhibit protein kinases involved in cancer progression. Thus, this compound may be explored for its anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Chemical Reactivity and Synthesis

The reactivity of this compound can be explored through various chemical transformations:

  • Electrophilic Substitution Reactions : The electron-rich nature of the furan ring allows it to undergo electrophilic substitutions.
  • Nucleophilic Substitution Reactions : The piperazine moiety can participate in nucleophilic substitutions, enabling modifications that could enhance biological activity or alter pharmacokinetic properties.

The synthesis typically involves multiple steps, including the formation of the furan and imidazole rings followed by coupling with the piperazine derivative.

Case Studies and Research Findings

Several studies have highlighted the applications of furan derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that imidazole derivatives effectively inhibited cancer cell proliferation through specific kinase inhibition.
  • Anxiolytic Effects : Research on piperazine derivatives has shown promising anxiolytic effects, suggesting potential therapeutic uses for anxiety disorders.
  • Binding Affinity Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and molecular docking to assess the binding affinity of this compound to various biological targets, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
  • Furan-3-yl(4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
  • Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Uniqueness

Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C19H24N4O2 and a molecular weight of approximately 344.42 g/mol. This compound integrates a furan ring, an imidazole moiety, and a piperazine derivative, which suggests potential biological activities that are worth exploring in medicinal chemistry.

Structural Characteristics

The unique structure of this compound allows for various interactions at the molecular level, which can lead to diverse biological activities:

Component Structure Notable Properties
Furan RingFuranAromatic properties, potential for electrophilic substitution
Imidazole MoietyImidazoleKnown for protein kinase inhibition
Piperazine DerivativePiperazineAssociated with anxiolytic and antidepressant effects

Biological Activities

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
  • Anti-inflammatory Properties : The imidazole component is known for its role in modulating inflammatory pathways.
  • Anticancer Effects : Imidazole derivatives have been reported to inhibit protein kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.

The mechanism of action involves interactions with specific molecular targets:

  • The imidazole ring can bind to metal ions, influencing enzymatic activity crucial for cancer cell survival.
  • The piperazine ring interacts with neurotransmitter receptors, potentially affecting signal transduction pathways related to anxiety and depression.

Anticancer Activity

A study evaluated the anticancer properties of various imidazole derivatives against human cancer cell lines (MCF-7, A549, Colo-205, A2780). The results indicated that certain derivatives exhibited IC50 values ranging from 0.01 µM to 8.12 µM, demonstrating potent anticancer activity compared to standard drugs like etoposide .

Antimicrobial Efficacy

Research on related compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed effectiveness comparable to established antibiotics .

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